molecular formula C18H20F3N5O2 B6451447 2-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one CAS No. 2549022-10-6

2-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B6451447
CAS No.: 2549022-10-6
M. Wt: 395.4 g/mol
InChI Key: WGSHUNSXYKEYOW-UHFFFAOYSA-N
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Description

2-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H20F3N5O2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.15690938 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are specific receptors or enzymes involved in critical biochemical pathways. Given its structure, it likely interacts with G-protein coupled receptors (GPCRs) or ion channels, which play pivotal roles in cellular signaling and homeostasis .

Mode of Action

The compound binds to its target receptors or enzymes, altering their conformation and activity. This binding can either activate or inhibit the target, leading to changes in downstream signaling pathways. For instance, if it targets a GPCR, it may modulate the production of second messengers like cAMP, affecting various cellular responses .

Biochemical Pathways

The affected pathways include those related to neurotransmission, inflammation, or metabolic regulation. By modulating receptor activity, the compound can influence pathways such as the cAMP/PKA pathway, MAPK/ERK pathway, or PI3K/Akt pathway. These changes can lead to altered gene expression, protein synthesis, and cellular metabolism .

Pharmacokinetics

The compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract, distributed widely due to its lipophilicity, metabolized primarily in the liver by cytochrome P450 enzymes, and excreted via the kidneys. These properties impact its bioavailability and duration of action .

Result of Action

At the molecular level, the compound’s action results in the modulation of receptor activity, leading to changes in cellular signaling and function. This can manifest as altered neurotransmitter release, reduced inflammation, or improved metabolic control. At the cellular level, these effects can lead to changes in cell proliferation, differentiation, or apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s efficacy and stability. For example, acidic or basic conditions can affect its ionization state, altering its binding affinity to targets. Similarly, temperature changes can impact its stability and degradation rate .

Properties

IUPAC Name

2-[2-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c1-24(17-14(18(19,20)21)6-2-8-22-17)13-5-4-10-25(11-13)16(28)12-26-15(27)7-3-9-23-26/h2-3,6-9,13H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSHUNSXYKEYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)CN2C(=O)C=CC=N2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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